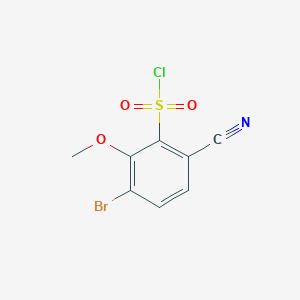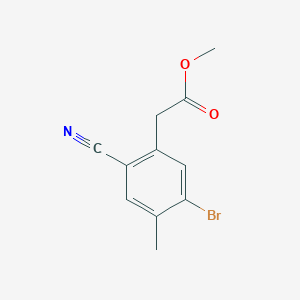
3-Bromo-6-cyano-2-methoxybenzenesulfonyl chloride
Vue d'ensemble
Description
3-Bromo-6-cyano-2-methoxybenzenesulfonyl chloride (3-Br-6-CN-2-MBSC) is a sulfonyl chloride compound used in a variety of organic synthesis and research applications. It is a versatile reagent that can be used to synthesize a variety of organic compounds and to study the mechanism of organic reactions. It is also used in a wide range of biochemical and physiological studies.
Applications De Recherche Scientifique
3-Br-6-CN-2-MBSC is used in a variety of scientific research applications. It is used in organic synthesis to prepare a variety of compounds such as amines, sulfonamides, and other organic compounds. It is also used in the study of the mechanism of organic reactions, as well as in the study of the structure and reactivity of organic compounds. Additionally, it is used in biochemistry and physiology research to study the effects of various compounds on living organisms.
Mécanisme D'action
The mechanism of action of 3-Br-6-CN-2-MBSC is based on its ability to react with other molecules. It can react with a variety of organic compounds, including amines, sulfonamides, and other organic compounds. The reaction occurs when the sulfonyl chloride group of the 3-Br-6-CN-2-MBSC molecule reacts with the organic compound, forming a new bond. This reaction can be used to prepare a variety of organic compounds, as well as to study the mechanism of organic reactions.
Biochemical and Physiological Effects
3-Br-6-CN-2-MBSC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, it has been shown to inhibit the release of certain hormones, such as cortisol, which can have a beneficial effect on the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-Br-6-CN-2-MBSC is a useful reagent for organic synthesis and research applications. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is easy to handle and is relatively safe to use in the laboratory. However, it is highly reactive and should be handled with care. It should also be stored in an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions.
Orientations Futures
There are a number of potential future directions for 3-Br-6-CN-2-MBSC. It could be used in the development of new drugs or other organic compounds. Additionally, it could be used to study the mechanism of organic reactions and the structure and reactivity of organic compounds. It could also be used in biochemistry and physiology research to study the effects of various compounds on living organisms. Finally, it could be used to develop new synthetic methods for the preparation of organic compounds.
Propriétés
IUPAC Name |
3-bromo-6-cyano-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-7-6(9)3-2-5(4-11)8(7)15(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMOARCNRMBYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1S(=O)(=O)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-cyano-2-methoxybenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484838.png)
![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)








![3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484855.png)
![3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484857.png)
